LogP Comparison: 1,3‑Dimethyl‑4‑ylmethyl vs. 1,5‑Dimethyl‑4‑ylmethyl Regioisomer
The target compound displays a predicted logP of –0.23 (ALOGPS/Chemsrc), whereas the regioisomeric 1-[(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methyl]piperazine (CAS 1001757‑60‑3) is reported with a logP of approximately 0.13 (Leyan) . This ~0.36 log unit difference corresponds to a roughly 2.3‑fold difference in octanol‑water partition coefficient, indicating that the 1,3‑dimethyl substitution pattern confers measurably greater hydrophilicity.
| Evidence Dimension | Calculated logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | logP = –0.23 (Chemsrc) |
| Comparator Or Baseline | logP = +0.13 for 1-[(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methyl]piperazine (Leyan) |
| Quantified Difference | ΔlogP ≈ 0.36 units (~2.3× difference in partition coefficient) |
| Conditions | Predicted values from ALOGPS/Chemsrc and Leyan databases |
Why This Matters
For researchers selecting a building block for aqueous‑phase reactions or biological assays, the lower logP of the target compound may reduce non‑specific binding and improve solubility compared to the 1,5‑dimethyl regioisomer.
